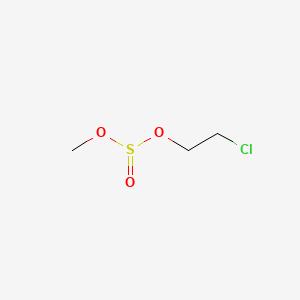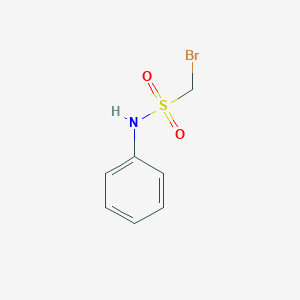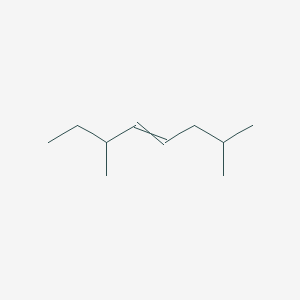
2,6-Dimethyloct-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyloct-4-ene is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is notable for its structural configuration, which includes two methyl groups attached to the second and sixth carbon atoms of the octene chain. The presence of the double bond at the fourth position further defines its chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dimethyloct-4-ene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 2,6-dimethylheptane with a suitable alkyl halide under the presence of a strong base. Another method includes the dehydrohalogenation of 2,6-dimethyl-4-chlorooctane using a strong base like potassium tert-butoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic dehydrogenation of 2,6-dimethyloctane. This process typically requires high temperatures and the presence of a metal catalyst such as platinum or palladium to facilitate the removal of hydrogen atoms and the formation of the double bond.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethyloct-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon can convert it to 2,6-dimethyloctane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2 or Br2) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: 2,6-Dimethyl-4-octanol, 2,6-dimethyl-4-octanone, or 2,6-dimethyl-4-octanoic acid.
Reduction: 2,6-Dimethyloctane.
Substitution: 2,6-Dimethyl-4,5-dichlorooctane or 2,6-dimethyl-4,5-dibromooctane.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyloct-4-ene has several applications in scientific research:
Chemistry: It serves as a model compound for studying alkene reactivity and mechanisms of organic reactions.
Biology: It can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of 2,6-dimethyloct-4-ene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species during addition reactions. In oxidation reactions, the double bond is cleaved, leading to the formation of oxygenated products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyloctane: Lacks the double bond, making it less reactive in addition reactions.
2,6-Dimethyl-4-octanol: Contains a hydroxyl group instead of a double bond, leading to different reactivity and applications.
2,6-Dimethyl-4-octanone: Contains a carbonyl group, making it more reactive in nucleophilic addition reactions.
Uniqueness: 2,6-Dimethyloct-4-ene is unique due to its specific structural configuration, which includes a double bond and two methyl groups. This configuration imparts distinct reactivity patterns and makes it a valuable compound for studying alkene chemistry and developing new synthetic methodologies.
Eigenschaften
CAS-Nummer |
52763-12-9 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
2,6-dimethyloct-4-ene |
InChI |
InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h6,8-10H,5,7H2,1-4H3 |
InChI-Schlüssel |
PBPBSFCZFRLBFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C=CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)
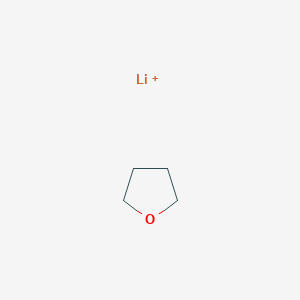

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile](/img/structure/B14636233.png)

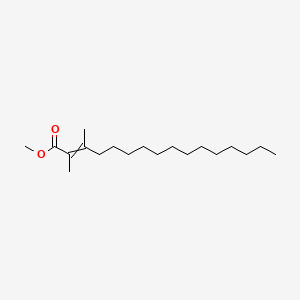
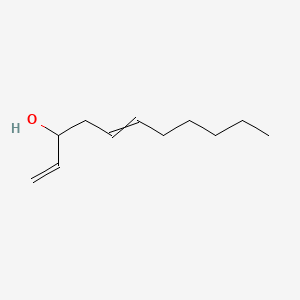
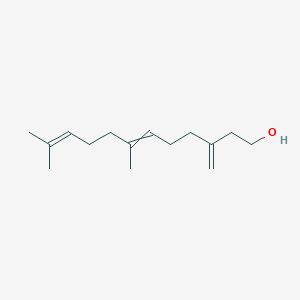
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
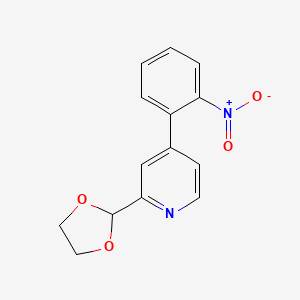
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
